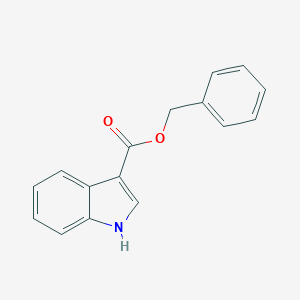
benzyl 1H-indole-3-carboxylate
Übersicht
Beschreibung
Benzyl 1H-indole-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in pharmaceutical and chemical industries. Benzyl 1H-indole-3-carboxylate has been found to exhibit various biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
Wirkmechanismus
The mechanism of action of benzyl 1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer development. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer development.
Biochemische Und Physiologische Effekte
Benzyl 1H-indole-3-carboxylate has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. It has also been found to exhibit anti-tumor activity, making it a promising candidate for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 1H-indole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on benzyl 1H-indole-3-carboxylate. One potential direction is the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. Another potential direction is the investigation of its mechanism of action, which could lead to the development of new therapeutic targets for the treatment of various diseases. Further research is also needed to determine its safety and efficacy in humans, which could pave the way for clinical trials and eventual approval by regulatory agencies.
Wissenschaftliche Forschungsanwendungen
Benzyl 1H-indole-3-carboxylate has been used in various scientific research applications due to its unique properties. It has been found to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. It has also been found to exhibit anti-tumor activity, making it a promising candidate for cancer research.
Eigenschaften
CAS-Nummer |
148357-04-4 |
|---|---|
Produktname |
benzyl 1H-indole-3-carboxylate |
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
benzyl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C16H13NO2/c18-16(19-11-12-6-2-1-3-7-12)14-10-17-15-9-5-4-8-13(14)15/h1-10,17H,11H2 |
InChI-Schlüssel |
SEQPSPZFEZDRLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CNC3=CC=CC=C32 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CNC3=CC=CC=C32 |
Synonyme |
3-indolecarboxylic acid benzyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)
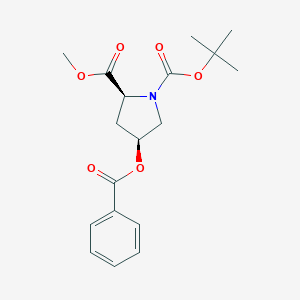

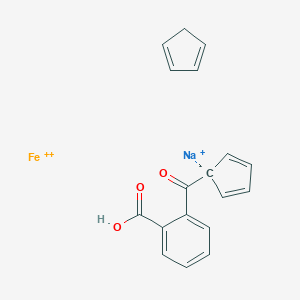
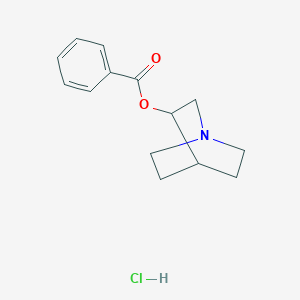
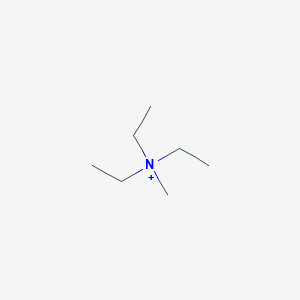

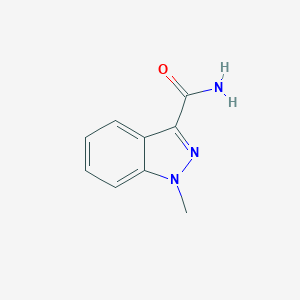
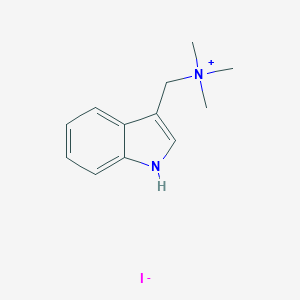
![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)